molecular formula C14H8Cl2N4O2 B2913132 3,5-dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887868-54-4

3,5-dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer: B2913132
CAS-Nummer: 887868-54-4
Molekulargewicht: 335.14
InChI-Schlüssel: ULLOETORUVWYPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H8Cl2N4O2 and its molecular weight is 335.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3,5-Dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C12H8Cl2N4O. The structure includes a benzamide core substituted with dichlorine and a pyridinyl oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Several studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, related oxadiazole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . The incorporation of the pyridine ring in this compound may enhance its interaction with microbial targets.

Anticancer Properties

Research has suggested that oxadiazole derivatives can exhibit anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . The specific mechanism of action for this compound remains to be fully elucidated but may involve inhibition of tumor growth through interference with DNA synthesis or repair mechanisms.

The proposed mechanism by which this compound exerts its biological effects likely involves the following pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Oxidative Stress : The presence of electron-withdrawing groups such as chlorine may enhance the compound's ability to generate reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
  • Interaction with DNA : There is evidence suggesting that oxadiazole derivatives can intercalate into DNA or bind to DNA repair proteins, disrupting normal cellular functions.

Study on Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria. The study utilized a series of in vitro assays to determine the MIC values and assessed the compounds' cytotoxicity against human cell lines .

Study on Anticancer Activity

In another investigation focusing on the anticancer potential of oxadiazole derivatives, researchers found that specific modifications in the oxadiazole structure led to enhanced apoptosis in breast cancer cells. The study highlighted the importance of substituents like pyridine in improving bioactivity and selectivity towards cancer cells .

Data Summary

Activity Type Compound MIC (μg/mL) Notes
AntibacterialSimilar Oxadiazole Derivatives3.12 - 12.5Effective against Staphylococcus aureus
AnticancerRelated Oxadiazole CompoundsVaries by studyInduces apoptosis in cancer cell lines

Eigenschaften

IUPAC Name

3,5-dichloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O2/c15-10-5-9(6-11(16)7-10)12(21)18-14-20-19-13(22-14)8-1-3-17-4-2-8/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLOETORUVWYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.